Pheniramine Maleate
Pheniramine Maleate
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine.
Pheniramine maleate is an organic molecular entity.
Pheniramine Maleate is the maleate salt form of pheniramine, an alkylamine derivative with antihistaminic and vasodilatory properties. Pheniramine maleate binds to histamine H1 receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP (cGMP) levels, thereby inhibiting constriction of smooth muscle tissue, and decreased capillary permeability and histamine-activated allergic reactions.
PHENIRAMINE MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 3 investigational indications.
tradename; contains above compounds; ophthalmic solution
See also: Brompheniramine (related); Pheniramine (has active moiety); Naphazoline Hydrochloride; Pheniramine Maleate (component of).
Pheniramine maleate is an organic molecular entity.
Pheniramine Maleate is the maleate salt form of pheniramine, an alkylamine derivative with antihistaminic and vasodilatory properties. Pheniramine maleate binds to histamine H1 receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP (cGMP) levels, thereby inhibiting constriction of smooth muscle tissue, and decreased capillary permeability and histamine-activated allergic reactions.
PHENIRAMINE MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 3 investigational indications.
tradename; contains above compounds; ophthalmic solution
See also: Brompheniramine (related); Pheniramine (has active moiety); Naphazoline Hydrochloride; Pheniramine Maleate (component of).
Brand Name:
Vulcanchem
CAS No.:
132-20-7
VCID:
VC20755120
InChI:
InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
Array
Molecular Formula:
C16H20N2.C4H4O4
C20H24N2O4
C20H24N2O4
Molecular Weight:
356.4 g/mol
Pheniramine Maleate
CAS No.: 132-20-7
Cat. No.: VC20755120
Molecular Formula: C16H20N2.C4H4O4
C20H24N2O4
Molecular Weight: 356.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. Pheniramine maleate is an organic molecular entity. Pheniramine Maleate is the maleate salt form of pheniramine, an alkylamine derivative with antihistaminic and vasodilatory properties. Pheniramine maleate binds to histamine H1 receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP (cGMP) levels, thereby inhibiting constriction of smooth muscle tissue, and decreased capillary permeability and histamine-activated allergic reactions. PHENIRAMINE MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 3 investigational indications. tradename; contains above compounds; ophthalmic solution See also: Brompheniramine (related); Pheniramine (has active moiety); Naphazoline Hydrochloride; Pheniramine Maleate (component of). |
|---|---|
| CAS No. | 132-20-7 |
| Molecular Formula | C16H20N2.C4H4O4 C20H24N2O4 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |
| Standard InChI | InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | SSOXZAQUVINQSA-BTJKTKAUSA-N |
| Isomeric SMILES | CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
| Melting Point | 219 to 226 °F (NTP, 1992) |
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